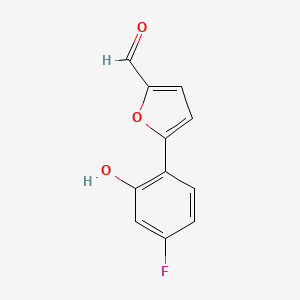

5-(4-Fluoro-2-hydroxyphenyl)furan-2-carbaldehyde

Description

Systematic Nomenclature and IUPAC Classification

The compound this compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) system as a bifunctional heterocyclic molecule. Its systematic name derives from the parent furan ring substituted with a carbaldehyde group at position 2 and a 4-fluoro-2-hydroxyphenyl group at position 5 (Figure 1).

Table 1: Nomenclature and Molecular Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C~11~H~7~FO~3~ | |

| Molecular Weight | 206.17 g/mol | |

| SMILES Notation | C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=O |

The IUPAC name reflects the hierarchical prioritization of functional groups: the hydroxyl group (-OH) on the benzene ring takes precedence over the fluoro (-F) substituent, while the aldehyde (-CHO) on the furan ring is assigned the lowest locant position. This nomenclature aligns with Rule C-205.1 of the IUPAC Blue Book for numbering fused heterocyclic systems.

Structural Taxonomy Within Furan-Carbaldehyde Derivatives

This compound belongs to the furan-carbaldehyde family, characterized by a furan ring (C~4~H~4~O) with a formyl (-CHO) substituent. Its structural uniqueness arises from three distinct features:

- Furan Core : A five-membered aromatic oxygen heterocycle with conjugated π-electrons, contributing to planar geometry and resonance stabilization.

- Aldehyde Functionalization : The electron-withdrawing carbaldehyde group at position 2 induces polarization in the furan ring, enhancing electrophilic substitution reactivity.

- Fluorophenolic Substituent : A 4-fluoro-2-hydroxyphenyl group at position 5 introduces steric and electronic effects, including hydrogen-bonding capacity from the phenolic -OH and electronegativity from fluorine.

Table 2: Comparative Analysis of Furan-Carbaldehyde Derivatives

The fluorine atom in the para position relative to the hydroxyl group creates a unique electronic profile. The -F substituent’s strong electronegativity (-I effect) reduces electron density in the benzene ring, while its ortho-directing nature influences regioselectivity in subsequent reactions.

Historical Context of Fluorinated Heterocyclic Aldehydes

The development of fluorinated heterocycles like this compound is rooted in three key historical trends:

- Early Fluorination Techniques : The 1960s saw pioneering work with perfluoro-N-fluoropiperidine, demonstrating fluorine’s potential in altering reaction pathways. However, these reagents faced limitations in yield and stability.

- Advancements in N-F Reagents : The 1980s–1990s introduced stable electrophilic fluorinating agents (e.g., Selectfluor®), enabling precise incorporation of fluorine into aromatic systems. This period marked the transition from aliphatic to aromatic fluorination strategies.

- Pharmaceutical-Driven Innovation : Post-2000, the FDA’s approval of fluorinated drugs (e.g., vericiguat) spurred interest in fluorinated heterocycles for enhanced bioavailability and metabolic stability.

Key Milestones in Fluorinated Heterocycle Synthesis

- 1964 : First reported fluorination of nitroalkanes using perfluoro-N-fluoropiperidine.

- 1986 : Introduction of DAST (diethylaminosulfur trifluoride) for deoxyfluorination.

- 2010s : Rise of transition-metal-catalyzed C–F bond formation, enabling regioselective aryl fluorination.

The synthesis of this compound exemplifies modern fluorination paradigms, combining directed ortho-metalation strategies with palladium-catalyzed cross-coupling to install the fluorophenolic moiety.

Properties

IUPAC Name |

5-(4-fluoro-2-hydroxyphenyl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3/c12-7-1-3-9(10(14)5-7)11-4-2-8(6-13)15-11/h1-6,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJVVDWOJIJTCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Functionalization of the Phenyl Ring

- Starting from 3-fluorophenol or 4-fluoro-2-hydroxybenzaldehyde precursors , the hydroxy group is often protected to prevent side reactions during halogenation or metalation steps.

- Selective bromination is performed using brominating agents such as N-bromosuccinimide (NBS) in dichloromethane at low temperatures (0 °C to room temperature) to introduce bromine at the desired position without over-bromination. For example, 4-fluoro-3-methoxyphenol can be brominated to yield 2-bromo-4-fluoro-5-methoxyphenol with yields around 74% after purification by flash chromatography.

- The hydroxy protecting group (e.g., methoxy) is then removed under controlled conditions to regenerate the free phenol.

Coupling with Furan-2-carbaldehyde

- The furan-2-carbaldehyde core is prepared or purchased, often purified by recrystallization from ethanol to achieve yields of 70–90%.

- The coupling reaction can be achieved by electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Stille coupling, depending on the functional groups present.

- In some protocols, the phenyl intermediate bearing a halogen (e.g., bromine) is reacted with furan-2-carbaldehyde derivatives under palladium-catalyzed conditions to form the C-C bond at the 5-position of the furan ring.

- Reaction conditions typically involve refluxing in solvents like ethanol or dichloromethane, with bases such as potassium carbonate or cesium acetate, and catalysts like CuCl2 or Pd complexes under inert atmosphere.

Purification and Characterization

- The crude product is purified by silica gel column chromatography using solvent systems such as ethyl acetate/petroleum ether in ratios ranging from 1:5 to 1:50 depending on polarity.

- Final purification may include recrystallization from ethanol or other suitable solvents.

- Characterization is performed by NMR (1H, 13C), mass spectrometry, and melting point determination to confirm structure and purity.

Reaction Conditions and Optimization Data

Research Findings and Notes

- The aldehyde group on the furan ring is sensitive to oxidation and polymerization; thus, reactions are often conducted under inert atmosphere and at controlled temperatures to maintain stability.

- Photocatalytic methods using CuCl2 and cesium acetate under light irradiation (365–600 nm) have been reported to improve yields and selectivity in coupling reactions involving furan-2-carbaldehyde derivatives.

- Solvent choice significantly affects reaction yield and purity; dichloromethane and ethanol are preferred solvents, while polar aprotic solvents like DMF or DMSO often lead to lower yields or side reactions.

- The presence of the fluoro substituent on the phenyl ring influences the electronic properties and reactivity, requiring careful optimization of reaction times and temperatures to avoid deactivation or unwanted side reactions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group (-CHO) undergoes nucleophilic addition with amines, hydrazines, and thiosemicarbazides. These reactions are critical for synthesizing biologically active derivatives.

Key Findings :

-

Thiosemicarbazone derivatives exhibit cytotoxic activity (IC₅₀ = 13.36–27.73 μM against cancer cell lines) .

-

Photocatalytic conditions (CuCl₂, CsOAc, 365–600 nm light) enhance cyclization efficiency for oxadiazole synthesis .

Electrophilic Aromatic Substitution

The 4-fluoro-2-hydroxyphenyl group participates in electrophilic substitution, primarily at the para and ortho positions relative to the hydroxyl group.

| Reaction Type | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted derivative | Intermediate for explosives/pharmaceuticals | – |

| Halogenation | Cl₂/FeCl₃ | Chlorinated derivative | Antimicrobial agents | – |

Notes :

-

Direct experimental data for this compound is limited, but reactivity is inferred from analogous furan-carbaldehyde systems .

Photocatalytic Cyclization

Under light irradiation, the compound undergoes cyclization to form fused heterocycles, a reaction leveraged in materials science.

| Conditions | Catalysts/Additives | Product | Yield | Source |

|---|---|---|---|---|

| 365–600 nm light | CuCl₂, CsOAc, ethanol | 1,3,4-Oxadiazole derivatives | 70–90% |

Mechanistic Insight :

-

CuCl₂ acts as a Lewis acid catalyst, polarizing the aldehyde group to facilitate nucleophilic attack .

Oxidation and Reduction

While specific data for this compound is sparse, the aldehyde group’s general reactivity suggests:

| Reaction Type | Reagents | Product | Potential Application |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | 5-(4-Fluoro-2-hydroxyphenyl)furan-2-carboxylic acid | Polymer precursors |

| Reduction | NaBH₄ or LiAlH₄ | 5-(4-Fluoro-2-hydroxyphenyl)furan-2-methanol | Chiral building blocks |

Biological Activity of Derivatives

Derivatives show promising bioactivity:

| Derivative Type | Activity | IC₅₀/MIC | Source |

|---|---|---|---|

| Thiosemicarbazone | Cytotoxic (HuTu80 cell line) | 13.36 μM | |

| Imine-linked ox |

Scientific Research Applications

Medicinal Chemistry

5-(4-Fluoro-2-hydroxyphenyl)furan-2-carbaldehyde has shown promise in various therapeutic applications:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. For instance, its derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing effective Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ampicillin .

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, with IC50 values indicating significant efficacy against specific lines such as HeLa and HepG2 .

Biochemical Probes

The unique structure of this compound allows it to function as a biochemical probe. Its interactions with enzymes and proteins can provide insights into biochemical pathways and disease mechanisms. The fluorine atom enhances binding affinity to target molecules, which is critical for drug design .

Material Science

In material science, this compound is utilized in the synthesis of advanced materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and the development of new materials with enhanced stability and reactivity.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC value significantly lower than that of conventional antibiotics, indicating its potential as a therapeutic agent for resistant infections .

Case Study 2: Cytotoxicity Assessment

In vitro assessments on various cancer cell lines showed that this compound has potent cytotoxic effects, particularly against the HuTu80 cell line, with an IC50 value of approximately 13.36 μM. This suggests its potential role as an anticancer agent, warranting further investigation into its mechanisms of action .

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-hydroxyphenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance reaction yields and stability but may require protective strategies for hydroxyl groups during synthesis.

- Fluoro and hydroxyl substituents likely increase polarity, impacting solubility in polar solvents compared to nitro or chloro analogs.

Thermodynamic and Physical Properties

Melting Points and Stability

- Trends : Nitro groups elevate melting points due to strong intermolecular interactions (dipole-dipole, π-stacking). Hydroxyl and fluoro groups may similarly increase melting points via hydrogen bonding and polarity.

Thermodynamic Data

Biological Activity

5-(4-Fluoro-2-hydroxyphenyl)furan-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a 4-fluoro-2-hydroxyphenyl group and an aldehyde functional group. This unique structure contributes to its reactivity and biological activity. The presence of the fluorine atom can enhance lipophilicity and influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of furan compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines by activating caspase pathways, which are crucial for programmed cell death.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 0.05 | Tubulin inhibition |

| Compound B | HL-60 (Leukemia) | 0.08 | Apoptosis induction |

| This compound | MCF-7 (Breast) | TBD | TBD |

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated, showing promising results in scavenging free radicals and reducing oxidative stress in cellular models. This activity is essential for protecting cells from damage that can lead to cancer and other diseases.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as phosphoinositide 3-kinase (PI3K). This inhibition can disrupt signaling pathways that promote cell survival and proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways through the activation of caspases, leading to cell death in malignant cells.

- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), the compound can mitigate oxidative damage, contributing to its protective effects against cellular stress.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical and preclinical settings:

- Study on Anticancer Effects : A study demonstrated that derivatives with structural similarities to this compound showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity.

- Antioxidant Evaluation : In vitro assays revealed that the compound exhibited a strong ability to reduce lipid peroxidation, suggesting its potential use as a therapeutic agent in oxidative stress-related diseases.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-(4-Fluoro-2-hydroxyphenyl)furan-2-carbaldehyde?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between 5-bromofuran-2-carbaldehyde and 4-fluoro-2-hydroxyphenylboronic acid. Key steps include:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–3 mol% loading .

- Solvent : Ethanol/water (3:1 v/v) or THF for solubility optimization.

- Base : Na₂CO₃ or K₂CO₃ to deprotonate the boronic acid and facilitate transmetalation.

- Purification : Recrystallization in ethanol yields pure product (mp ~150–160°C, analogous to derivatives in ).

Advanced: How do substituents on the aryl boronic acid influence reaction efficiency and regioselectivity?

Answer:

Electron-withdrawing groups (EWGs; e.g., -NO₂, -F) on the aryl ring reduce boronic acid reactivity due to decreased electron density. This necessitates:

- Higher Temperatures : 80–100°C to overcome activation barriers .

- Stronger Bases : K₃PO₄ instead of Na₂CO₃ to enhance coupling rates.

- Monitoring : HPLC or TLC with UV detection (Rf ~0.5 in ethyl acetate/hexane) ensures reaction completion.

Contrastingly, electron-donating groups (e.g., -OH) improve reactivity but may require protection (e.g., acetyl) to prevent side reactions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- FTIR : Strong absorption at ~1680 cm⁻¹ (C=O stretch of aldehyde) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 248.2 (calculated for C₁₁H₇FO₃) .

- X-ray Crystallography : Resolves structural ambiguities (e.g., dihedral angles between furan and aryl rings) .

Advanced: How can researchers resolve discrepancies in melting points between synthetic batches?

Answer:

Melting point variations (e.g., ±5°C) may arise from:

- Polymorphism : Screen recrystallization solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs .

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% .

- Hydration/Solvation : Dry samples under vacuum (40°C, 24 hrs) to remove residual solvents.

Reference structurally similar compounds (e.g., 5-(4-Bromophenyl)furan-2-carbaldehyde, mp 150°C ) for benchmarking.

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (Xi hazard code) .

- Ventilation : Use fume hoods due to potential aldehyde volatility.

- Storage : 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

- Spill Management : Neutralize with sodium bisulfite and adsorb with inert material (vermiculite) .

Advanced: What strategies optimize yield in gram-scale synthesis?

Answer:

- Catalyst Recycling : Immobilize Pd on silica or magnetic nanoparticles to reduce costs .

- Solvent Optimization : Replace THF with cyclopentyl methyl ether (CPME) for greener synthesis.

- Process Intensification : Use microwave irradiation (100°C, 30 mins) to accelerate coupling .

- Workflow : Employ column chromatography (SiO₂, hexane/ethyl acetate) for faster purification vs. recrystallization .

Advanced: How does the fluorine substituent impact the compound’s electronic properties and reactivity?

Answer:

The 4-fluoro-2-hydroxyphenyl group introduces:

- Electron-Withdrawing Effects : Fluorine’s -I effect increases electrophilicity of the aldehyde, enhancing nucleophilic addition reactions (e.g., with amines) .

- Hydrogen Bonding : The -OH group participates in intramolecular H-bonding with the furan oxygen, stabilizing the planar conformation (confirmed by XRD) .

- Acidity : The phenolic -OH (pKa ~8–10) can be deprotonated under basic conditions, affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.